molecular formula C11H15NO4 B11782312 Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate

Cat. No.: B11782312
M. Wt: 225.24 g/mol
InChI Key: LAGVSFKRKXZBHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate typically involves the cyclization of intermediate compounds. One common method involves the reaction of hydroxylamine hydrochloride (NH2OH·HCl) with a suitable precursor in refluxing methanol for 2-3 hours . This reaction yields the desired isoxazole compound, which can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which includes a cyclohexyloxy group attached to the isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and development applications .

Biological Activity

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula: C11_{11}H13_{13}N1_{1}O4_{4}
  • Molecular Weight: 225.23 g/mol

This compound features a five-membered isoxazole ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways and leading to significant biological effects.

Enzyme Inhibition

Research indicates that compounds within the isoxazole family can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that certain isoxazole derivatives exhibit inhibitory effects on xanthine oxidase (XO), which is crucial for uric acid production. This suggests potential applications in treating conditions like gout and hyperuricemia .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and related compounds. For example, derivatives of isoxazole have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism
5aHuh72.3Cell cycle arrest
5rMCF717.9Apoptosis induction
5tHCT116>40Selective toxicity

These findings indicate that this compound may induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Isoxazoles have also been investigated for neuroprotective properties. Studies suggest that certain derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Anticancer Activity: A study evaluated a series of isoxazole derivatives against various cancer cell lines using the sulforhodamine B assay. The results demonstrated that several compounds exhibited significant cytotoxicity with IC50_{50} values ranging from 2.3 µM to >40 µM, indicating selective activity towards cancer cells compared to normal cells .
  • Neuroprotective Study: Another investigation focused on the neuroprotective effects of isoxazole derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and preserve neuronal function .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 3-cyclohexyloxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H15NO4/c1-14-11(13)9-7-10(12-16-9)15-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

LAGVSFKRKXZBHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)OC2CCCCC2

Origin of Product

United States

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